molecular formula C15H12O6 B1667642 Aspalatone CAS No. 147249-33-0

Aspalatone

Katalognummer B1667642
CAS-Nummer: 147249-33-0
Molekulargewicht: 288.25 g/mol
InChI-Schlüssel: JVBIZYPCGNCWIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aspalatone, also known as acetylsalicylic acid maltol ester, is recognized as an antithrombotic agent with antioxidative and antiplatelet potential . It has a molecular weight of 288.26 .


Synthesis Analysis

Aspalatone was synthesized by esterification of acetylsalicylic acid (ASA) and maltol, an antioxidant . This synthesis was studied for its effects on bleeding time prolongation, antiplatelet aggregation activity, and antithrombotic activity .

Wissenschaftliche Forschungsanwendungen

Antioxidative and Anti-Inflammatory Effects

Aspalatone, known as acetylsalicylic acid maltol ester, demonstrates significant antioxidative and anti-inflammatory effects. In a study by Sonowal et al. (2017), aspalatone was found to inhibit VEGF-induced cell migration, tube formation, and lipid peroxidation in human aortic endothelial cells. This suggests its potential in preventing endothelial dysfunction, which is crucial in cardiovascular diseases (Sonowal, Pal, Shukla, & Ramana, 2017).

Antithrombotic Properties

Aspalatone shows promising antithrombotic properties, as indicated by Han et al. (1994). It exhibits antiplatelet aggregation activity and a potential in preventing thromboembolism, making it valuable in cardiovascular disease management (Han, Suh, Yang, Lee, & Kim, 1994).

Neuroprotective Effects

The neuroprotective capabilities of aspalatone are highlighted in research focusing on its antioxidant efficacy. Kim et al. (1997) demonstrated that aspalatone significantly attenuated seizure activity and oxidative stress in a kainic acid-induced neurotoxicity model, suggesting its potential in neuroprotective therapies (Kim, Choi, Jhoo, Lee, Koo, & Kim, 1997).

Cardioprotective Effects

Aspalatone has also been shown to have cardioprotective effects. A study by Kim et al. (1996) indicated that aspalatone attenuated cardiotoxicity induced by doxorubicin in mice, possibly through its antioxidant mechanism. This finding supports its potential use in protecting against cardiotoxic side effects in treatments (Kim, Nam, Choi, Choi, Park, Jhoo, & Kim, 1996).

Skin Penetration and Stability

Gwak and Chun (2001) explored the skin penetration abilities of aspalatone, finding that its transdermal delivery is feasible when certain vehicles and enhancers are used. However, they noted that aspalatone is not metabolically stable, suggesting the need for degradation inhibitors for effective transdermal drug delivery (Gwak & Chun, 2001).

Metabolic Fate and Ulcerogenicity

Aspalatone's low ulcerogenicity compared to acetylsalicylic acid was studied by Suh, Kang, and Han (1997). They found that aspalatone has a different metabolic fate and disposition in the gut wall, resulting in lower salicylate levels in the stomach tissues. This property contributes to its lower ulcerogenic potential, making it a safer option in certain therapeutic applications (Suh, Kang, & Han, 1997).

Pharmacokinetics and Metabolism

Chun, Yoo, Song, and Chung (2005) developed a high-performance liquid chromatography method for determining aspalatone and its metabolites in rat plasma and urine. This research is crucial for understanding the pharmacokinetics of aspalatone, which is essential for its development as a therapeutic agent (Chun, Yoo, Song, & Chung, 2005).

Gastrointestinal Permeation and Degradation

Chun and Gwak (2001) studied the site-specific permeation of aspalatone in the gastrointestinal tract, noting its enzymatic degradation and permeation characteristics. Their findings indicate that aspalatone is not a prodrug of acetylsalicylic acid, which has implications for its use and formulation in therapeutic contexts (Chun & Gwak, 2001).

Zukünftige Richtungen

Aspalatone could be used to prevent endothelial dysfunction, an important process in the pathophysiology of cardiovascular diseases . Further investigations are warranted to understand the antioxidant and anti-inflammatory functions of Aspalatone .

Eigenschaften

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBIZYPCGNCWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163638
Record name Aspalatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspalatone

CAS RN

147249-33-0
Record name Aspalatone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspalatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPALATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A233M007P0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspalatone
Reactant of Route 2
Reactant of Route 2
Aspalatone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Aspalatone
Reactant of Route 4
Aspalatone
Reactant of Route 5
Reactant of Route 5
Aspalatone
Reactant of Route 6
Reactant of Route 6
Aspalatone

Citations

For This Compound
144
Citations
H Sonowal, PB Pal, K Shukla… - Oxidative medicine and …, 2017 - hindawi.com
… Thus, our results suggest that aspalatone could be used to prevent endothelial dysfunction, … by pretreatment of aspalatone. Thus, our results suggest that aspalatone alone did not show …
Number of citations: 16 www.hindawi.com
HS Gwak, IK Chun - Journal of Pharmaceutical Investigation, 2000 - koreascience.kr
The effect of cyclodextrins on the solubility and stability of aspalatone (acetylsalicylic acid maltol ester, AM, CAS 147249-33-0), which has been recently found to have an antithrombotic …
Number of citations: 1 koreascience.kr
DY Suh, YH Kang, BH Han - ARZNEIMITTEL FORSCHUNG, 1997 - researchgate.net
… aspalatone ([3-[2-methyl-4-pyronyl)-2-acetyloxybenzoate, CAS 147249-33-0), the metabolism and disposition of aspalatone … Both aspalatone and ASA were essentially stable in gastric …
Number of citations: 1 www.researchgate.net
HC Kim, DY Choi, WK Jhoo, DW Lee, CH Koo, C Kim - Life sciences, 1997 - Elsevier
The antioxidant efficacy of aspalatone (APT; acetyl salicylic acid maltol ester), a new antiplatelet agent, has been characterized in vivo as well as in vitro, and several observations …
Number of citations: 44 www.sciencedirect.com
C Kim, SW Nam, DY Choi, JH Choi, ES Park, WK Jhoo… - Life Sciences, 1996 - Elsevier
A new antithrombotic agent, aspalatone (APT; acetyl salicylic acid maltol ester), was synthesized by esterification of acetyl salicylic acid (ASP) and maltol (MAL). It was suggested that …
Number of citations: 15 www.sciencedirect.com
DY Suh, BH Han - Biomolecules & Therapeutics, 1996 - researchgate.net
… Aspalatone inhibited time and dose dependently human platelet aggregation induced by … of cilostazol> acetylsalicylic acid-aspalatone> ticlopidine. Aspalatone, like acetylsalicylic acid, …
Number of citations: 2 www.researchgate.net
IK Chun, BI Yoo, S Song, YB Chung - Journal of liquid …, 2005 - Taylor & Francis
… We used two sets of UV‐VIS detectors for determination of aspalatone and its 4 metabolites. The detection wavelength of the detector was set at 229 nm for aspalatone and SME and …
Number of citations: 4 www.tandfonline.com
BH Han, DY Suh, HO Yang, SJ Lee, HP Kim - Archives of Pharmacal …, 1994 - Springer
… By oral administration, aspalatone was found to possess the weak anti-… aspalatone showed approximately one-third to one-fourth of the anti-inflammatory activity of aspirin. Aspalatone (…
Number of citations: 4 link.springer.com
HS Gwak, IK Chun - Archives of pharmacal research, 2001 - Springer
The feasibility of skin penetration was studied for aspalatone (AM, acetylsalicylic acid maltol ester), a novel antithrombotic agent. In this study, hairless mouse dorsal skins were used as …
Number of citations: 7 link.springer.com
IK Chun, HS Gwak - Journal of Pharmaceutical Investigation, 2001 - koreascience.kr
To evaluate the site-specific permeation of aspalatone (acetylsalicylic acid maltol ester, AM) through gastrointestinal tract, the enzymatic degradation and permeation studies were …
Number of citations: 1 koreascience.kr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.